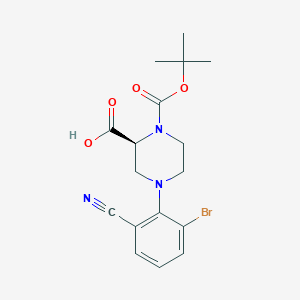
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system with an amine group at the second position, two hydroxyl groups at the fifth and sixth positions, and a methyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-naphthylamine.
Hydroxylation: The 2-naphthylamine is then hydroxylated at the fifth and sixth positions to introduce the hydroxyl groups.
Methylation: The amine group is methylated to form N-methyl-2-naphthylamine.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
Applications De Recherche Scientifique
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of rubber antioxidants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: Lacks the hydroxyl and methyl groups, making it less soluble and less reactive.
5,6-Dihydroxy-2-naphthylamine: Similar structure but without the N-methyl group, affecting its binding affinity and reactivity.
N-Methyl-2-naphthylamine: Lacks the hydroxyl groups, resulting in different chemical properties and applications.
Uniqueness
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride is unique due to the combination of hydroxyl, amine, and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
21489-78-1 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
(5,6-dihydroxynaphthalen-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C11H11NO2.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2-6,12-14H,1H3;1H |
Clé InChI |
WFQPPUBHYHZRJD-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]C1=CC2=C(C=C1)C(=C(C=C2)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)

![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)






![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)




